molecular formula C9H12ClN3O3S B14481412 4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide CAS No. 66159-26-0

4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide

Cat. No.: B14481412
CAS No.: 66159-26-0
M. Wt: 277.73 g/mol
InChI Key: ASAUHHROZDONOQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group at the 4-position, a propylcarbamoyl group at the nitrogen atom, and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antimicrobial effects.

    Sulfadiazine: A sulfonamide used to treat bacterial infections.

Uniqueness

4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

CAS No.

66159-26-0

Molecular Formula

C9H12ClN3O3S

Molecular Weight

277.73 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)sulfonyl-3-propylurea

InChI

InChI=1S/C9H12ClN3O3S/c1-2-4-12-9(14)13-17(15,16)8-6-11-5-3-7(8)10/h3,5-6H,2,4H2,1H3,(H2,12,13,14)

InChI Key

ASAUHHROZDONOQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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